molecular formula C27H20FN3O5S B2526768 Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate CAS No. 893295-27-7

Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate

Cat. No. B2526768
M. Wt: 517.53
InChI Key: RIYSJQGTUKBVOV-UHFFFAOYSA-N
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Description

The compound "Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate" is a complex organic molecule that appears to be a derivative of a benzothiazine, which is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is likely to have a variety of interesting chemical properties due to the presence of multiple functional groups such as the amino, cyano, fluorobenzyl, and ester groups.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acyl chlorination, condensation, and cyclization. For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, a monomer precursor for poly(p-phenylene benzobizoxazole), was developed through similar steps and optimized conditions, yielding a product with high purity as confirmed by HPLC method . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency to form hydrogen-bonded networks. For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds . Such hydrogen bonding patterns are indicative of the potential for the compound to form similar intermolecular interactions, which could influence its crystalline structure and solubility.

Chemical Reactions Analysis

The compound's functional groups suggest it could participate in various chemical reactions. For instance, methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate, a multifunctional reagent, was transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . This indicates that the compound , with its cyano and amino groups, might also be a precursor for the synthesis of heterocyclic compounds through reactions with hydrazines and other nucleophiles.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not provided, we can infer from related compounds that it may exhibit polarized molecular-electronic structures and form specific hydrogen-bonded motifs, which could affect its melting point, solubility, and reactivity . The presence of the fluorobenzyl group could also contribute to the compound's lipophilicity and potential biological activity.

Scientific Research Applications

Synthesis and Heterocyclic Applications

Compounds similar to Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate are often used in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. For example, derivatives of benzothiazoles and benzothiazinones have been synthesized for their potential biological activities, including antimicrobial and anticancer properties (Lega et al., 2016; Hutchinson et al., 2001).

Anticancer Activity

Certain benzothiazole derivatives have been investigated for their anticancer activities, suggesting that compounds with a benzothiazin core might also possess such properties. For instance, novel 2-substituted benzimidazole derivatives, including those with a fluorobenzyl moiety, have shown in vitro anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of related compounds (Refaat, 2010).

Multicomponent Synthesis

The compound's structure suggests it could be a product or intermediate in multicomponent synthesis processes, which are valuable in creating complex organic molecules with potential biological activities. Such processes often lead to the discovery of new materials and pharmaceuticals by efficiently assembling diverse molecular architectures (Lega et al., 2016).

Molecular Structure Analysis

Research on molecules with similar structural features often involves detailed analysis of their molecular and crystal structures, which can inform the development of materials with specific physical properties or biological activities. Investigations into the hydrogen bonding and molecular electronic structure of related compounds provide insights into their stability and reactivity, which could be applied in designing new compounds with tailored properties (Portilla et al., 2007).

properties

IUPAC Name

methyl 4-[2-amino-3-cyano-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O5S/c1-35-27(32)17-12-10-16(11-13-17)23-20(14-29)26(30)36-24-19-7-3-5-9-22(19)31(37(33,34)25(23)24)15-18-6-2-4-8-21(18)28/h2-13,23H,15,30H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYSJQGTUKBVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate

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